N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide
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Description
Synthesis Analysis
The synthesis of N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions , alkylation , and cyclization . Detailed experimental procedures and optimization strategies are documented in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a central pyrazole ring, flanked by two alkyl groups (methyl and ethyl) and a terminal but-2-ynamide group. The torsional angles between adjacent atoms play a crucial role in determining its stability and reactivity. Computational studies using density functional theory (DFT) have elucidated the electronic properties and vibrational modes of this compound .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including hydrogenation , alkyne coupling , and substitution reactions . These transformations lead to the formation of derivatives with altered properties. Researchers have explored the reactivity of this compound in both organic synthesis and medicinal chemistry .
Physical and Chemical Properties Analysis
- Stability : It is stable under ambient conditions but may undergo decomposition upon exposure to strong acids or oxidizing agents .
Mechanism of Action
The precise mechanism of action for N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide remains an active area of investigation. It is hypothesized to interact with specific enzymes , receptors , or biological targets due to its structural features. Further studies are needed to unravel its mode of action and potential therapeutic applications .
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-6-10(15)12-7(2)11-8(3)13-14-9(11)4/h7H,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHRAXLYSWFLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=C(NN=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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